3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzamide group, a thiadiazole ring, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the benzamide and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The methoxy groups and the thiadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and methoxy groups play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-(2-methylbenzyl)benzamide
- 3,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide
Uniqueness
Compared to similar compounds, 3,5-dimethoxy-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-13(12)11-26-19-22-21-18(27-19)20-17(23)14-8-15(24-2)10-16(9-14)25-3/h4-10H,11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXIWLSOYLDGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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